MDL 72527

Polyamine Metabolism Enzyme Inhibition Cancer Cell Biology

Sourced as an essential tool compound for in vivo neuroprotection studies, MDL 72527 is an irreversible polyamine oxidase (PAO) inhibitor with a unique lysosomotropic effect that induces apoptosis selectively in transformed cells. Its allenic structure ensures potent, mechanism-based enzyme inactivation unmatched by saturated analogs.

Molecular Formula C12H22Cl2N2
Molecular Weight 265.22 g/mol
CAS No. 93565-01-6
Cat. No. B1663721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDL 72527
CAS93565-01-6
SynonymsMDL 72527
MDL-72527
MDL-72527DA
N,N-bis(2,3-butadienyl)-1,4-butanediamine
Molecular FormulaC12H22Cl2N2
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESC=C=CCNCCCCNCC=C=C.Cl.Cl
InChIInChI=1S/C12H20N2.2ClH/c1-3-5-9-13-11-7-8-12-14-10-6-4-2;;/h5-6,13-14H,1-2,7-12H2;2*1H
InChIKeyITVRWVVFVHINOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

MDL 72527 (CAS 93565-01-6) Product Profile: Polyamine Oxidase Inhibitor and Lysosomotropic Research Tool


MDL 72527, chemically designated as N,N'-bis(buta-2,3-dienyl)butane-1,4-diamine dihydrochloride (CAS 93565-01-6), is a synthetic allenic amine that functions as a potent and irreversible inactivator of polyamine oxidase (PAO), specifically targeting spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX) [1]. The compound is characterized by its unique allene (buta-2,3-dienyl) functional groups, which confer mechanism-based enzyme inactivation properties [2]. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form (CAS 99207-33-7), facilitating its use in in vitro and in vivo experimental systems .

Why Generic Substitution Fails for MDL 72527: Irreversible Inactivation and Structural Determinants of Cellular Fate


Generic substitution of MDL 72527 with other polyamine oxidase inhibitors or putrescine analogs is not scientifically valid due to its unique allenic structure, which enables mechanism-based irreversible inactivation of PAO, a property absent in saturated structural analogues [1]. Furthermore, MDL 72527 possesses a lysosomotropic effect that is not shared by all PAO inhibitors, leading to differential induction of apoptosis in transformed cells [2]. The compound's combination of irreversible PAO inhibition and lysosomotropism produces a cellular response profile—including the ability to induce both apoptotic and non-apoptotic cell death—that cannot be replicated by structurally related compounds lacking the allene moiety [3]. These distinct mechanistic features translate into quantifiable differences in enzyme inhibition potency, cellular cytotoxicity pathways, and in vivo neuroprotective efficacy, as detailed in Section 3.

Quantitative Differentiation of MDL 72527 Against Key Comparators: Evidence-Based Procurement Guide


Mechanism-Based Irreversible Inactivation of PAO: Direct Comparison with Saturated Analogue N1,N4-Di-n-butyl-1,4-butanediamine

In a direct head-to-head comparison, MDL 72527 induces both apoptotic and non-apoptotic cell death in cancer cells, whereas its saturated structural analogue N1,N4-di-n-butyl-1,4-butanediamine (which lacks the allene groups required for mechanism-based PAO inactivation) induces predominantly non-apoptotic cell death under identical experimental conditions [1]. This mechanistic divergence is attributed to the allene moieties of MDL 72527 that enable covalent enzyme inactivation, a property entirely absent in the saturated analogue.

Polyamine Metabolism Enzyme Inhibition Cancer Cell Biology

In Vivo Neuroprotective Efficacy: Quantified Reduction of Ischemic Injury Volume in Rat MCAO Model

In a rat model of temporary middle cerebral artery occlusion (MCAO), treatment with MDL 72527 at 100 mg/kg significantly reduced ischemic injury volume by 22% in the cortex (p < 0.05) and by 17% in the subcortex (p < 0.05) compared to vehicle-treated controls [1]. Additionally, the post-ischemic increase in putrescine levels was reduced by a mean of 45% with MDL 72527 treatment.

Ischemic Stroke Neuroprotection In Vivo Pharmacology

Potency and Selectivity Profile: IC50 Values for SMOX and PAOX Versus Off-Target Oxidases

MDL 72527 demonstrates potent inhibition of spermine oxidase (SMOX) with an IC50 of 6.1 μM and N1-acetylpolyamine oxidase (PAOX) with an IC50 of 0.02 μM, while showing no inhibitory activity against monoamine oxidase (MAO) or D-amino acid oxidase (DAAO) [1]. This selectivity profile is distinct from broad-spectrum oxidase inhibitors such as aminoguanidine or pargyline, which target copper-containing amine oxidases and MAO, respectively [2].

Enzyme Inhibition Selectivity Profiling Biochemical Assay

Lysosomotropic Activity: Selective Apoptosis Induction in Transformed Hematopoietic Cells

MDL 72527 induces apoptosis selectively in immortalized and malignant murine and human hematopoietic cells, while sparing primary myeloid progenitors, an effect attributed to its lysosomotropic properties [1]. This selective cytotoxicity profile is not observed with other PAO inhibitors that lack lysosomotropic activity, positioning MDL 72527 as a unique tool for studying lysosome-dependent cell death pathways in cancer.

Lysosomotropism Apoptosis Hematopoietic Malignancies

Synergistic Cytotoxicity with DFMO: Combination Therapy Potential

Combined exposure of cancer cells to MDL 72527 and the ornithine decarboxylase inhibitor DFMO (2-(difluoromethyl)ornithine) produces a synergistic cytotoxic effect [1]. This synergy is not observed when DFMO is combined with PAO inhibitors that lack the irreversible inactivation mechanism of MDL 72527, highlighting the unique utility of MDL 72527 in dual-target polyamine pathway inhibition strategies.

Combination Therapy Cancer Polyamine Metabolism

Differential Effect on Urinary Polyamine Biomarkers: Comparison with Aminoguanidine

In rats, treatment with MDL 72527 resulted in a 12-fold increase in urinary acetylisoputreanine-γ-lactam levels, whereas treatment with the copper-containing amine oxidase inhibitor aminoguanidine led to undetectable levels of the same metabolite [1]. This differential effect underscores the distinct in vivo pharmacodynamic profiles of these two classes of amine oxidase inhibitors.

Polyamine Biomarkers In Vivo Pharmacology Metabolomics

Optimal Research and Industrial Applications for MDL 72527 Based on Verified Differentiated Performance


Preclinical Ischemic Stroke and Neuroprotection Studies

MDL 72527 is the preferred PAO inhibitor for in vivo rodent models of focal cerebral ischemia. The compound's demonstrated ability to reduce ischemic injury volume by 22% in the cortex and 17% in the subcortex at 100 mg/kg provides a reproducible benchmark for neuroprotection [1]. This quantitative efficacy, combined with its selective PAO inhibition, makes it an essential positive control or tool compound for evaluating novel neuroprotective agents targeting polyamine metabolism.

Cancer Cell Apoptosis and Lysosomotropic Mechanism Research

For investigations focused on lysosome-dependent cell death pathways in cancer, MDL 72527 offers a unique dual-action profile: irreversible PAO inactivation coupled with lysosomotropic activity that selectively triggers apoptosis in transformed hematopoietic cells while sparing normal progenitors [2]. This property is not replicated by saturated structural analogues or other PAO inhibitors, making MDL 72527 the necessary choice for studies requiring selective cytotoxicity.

Polyamine Catabolism Enzyme Selectivity Profiling

MDL 72527 serves as a reference inhibitor for distinguishing spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX) activities from other amine oxidases. Its defined IC50 values (6.1 μM for SMOX, 0.02 μM for PAOX) and lack of cross-reactivity with MAO and DAAO allow researchers to specifically interrogate the roles of SMOX and PAOX in polyamine homeostasis, oxidative stress, and disease models [3].

Dual-Target Polyamine Pathway Inhibition (Combination with DFMO)

In preclinical oncology studies exploring combination strategies, MDL 72527 is the validated PAO inhibitor of choice for pairing with the ODC inhibitor DFMO. The synergistic cytotoxicity observed with this combination provides a foundation for investigating dual blockade of polyamine biosynthesis and catabolism as a therapeutic approach [4].

Technical Documentation Hub

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